4-(4-Isopropylphenyl)-1h-pyrazol-3-amine
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Overview
Description
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with isopropylphenyl group: The pyrazole ring is then subjected to a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropylphenyl group but lacks the pyrazole ring.
4-Isopropenylphenol: Another related compound with an isopropenyl group instead of an isopropyl group.
Uniqueness
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the isopropylphenyl group, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C12H15N3/c1-8(2)9-3-5-10(6-4-9)11-7-14-15-12(11)13/h3-8H,1-2H3,(H3,13,14,15) |
InChI Key |
YMPIKHBVZDWEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(NN=C2)N |
Origin of Product |
United States |
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